bacillamide C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

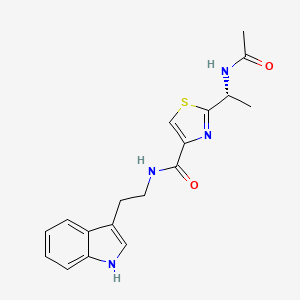

bacillamide C is a natural product found in Bacillus vallismortis with data available.

Aplicaciones Científicas De Investigación

Biosynthesis and Structural Characteristics

Bacillamide C belongs to a class of compounds known as nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases (NRPS). The biosynthetic pathway involves the decarboxylation of L-tryptophan to tryptamine, followed by amidation with other amino acids such as alanine and cysteine . The structure of this compound includes a thiazole moiety, which is common in various bioactive cyclic peptides .

Algicidal Activity

This compound exhibits significant algicidal properties against a variety of harmful algae. Research indicates that it can inhibit the growth of dinoflagellates and cyanobacteria, which are often responsible for harmful algal blooms. The compound has shown moderate effectiveness with an effective concentration (EC50) value of approximately 19.3 mg/L against Microcystis aeruginosa and other species .

Table 1: Algicidal Activity of this compound Against Harmful Algae

| Algal Species | EC50 (mg/L) |

|---|---|

| Microcystis aeruginosa | 19.3 |

| Scenedesmus obliquus | 5.0 |

| Chlorella pyrenoidosa | 14.3 |

This algicidal effect is attributed to the disruption of cellular integrity and function, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation markers in treated algal cells .

Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has demonstrated selective antiproliferative activity against acute myeloid leukemia cell lines such as HL60 and Jurkat, with IC50 values indicating significant inhibition at low concentrations .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HL60 (acute myeloid leukemia) | 21.82 |

| Jurkat (acute T-cell leukemia) | 46.90 |

| U-937 (acute histiocytic lymphoma) | >100 |

The mechanism behind this anticancer activity is believed to involve induction of apoptosis and disruption of cell cycle progression in cancer cells, although further studies are necessary to elucidate the specific pathways involved .

Research Insights and Future Directions

The ongoing research into this compound emphasizes its potential as a lead compound for developing new biocontrol agents for harmful algal blooms and novel anticancer therapies. The optimization of fermentation processes has led to increased yields of this compound, enhancing its feasibility for large-scale applications . Additionally, structural modifications and synthesis of analogues may further improve its bioactivity and specificity against target organisms.

Análisis De Reacciones Químicas

Biosynthetic Pathway

Bacillamide C is biosynthesized in Bacillus atrophaeus via a nonribosomal peptide synthetase (NRPS) pathway :

-

Decarboxylation : Aromatic L-amino acid decarboxylase (AADC) converts L-tryptophan to tryptamine .

-

NRPS assembly : Alanine and cysteine are condensed into a thiazoline intermediate .

-

Oxidation : Thiazoline oxidase (BmdC) dehydrogenates the intermediate to a thiazole .

-

Amidation : Tryptamine is coupled to the thiazole-carboxylic acid via NRPS-mediated amidation .

Enzymatic Kinetic Data for AADC

| Substrate | Kₘ (mM) | kₐₜₜ (s⁻¹) | kₐₜₜ/Kₘ (mM⁻¹s⁻¹) |

|---|---|---|---|

| L-Tryptophan | 0.12 | 8.3 | 69.2 |

| L-Phenylalanine | 0.98 | 2.1 | 2.1 |

NMR Comparison with Natural this compound

Critical NMR data confirm the synthetic product matches natural this compound :

| Carbon Position | δC (Natural) | δC (Synthetic) | δH (Natural) | δH (Synthetic) |

|---|---|---|---|---|

| 1 | 122.6 | 123.0 | 7.14 (d, 1.0) | 7.14 (d, 2.4) |

| 3 | 118.2 | 118.9 | 7.57 (d, 7.8) | 7.60 (d, 8.4) |

| 5 | 121.0 | 121.4 | 7.03 (dd, 7.6) | 7.07 (dd, 7.2) |

Reduction to Bacillamide B

This compound is reduced to bacillamide B using NaBH₄ in MeOH/CHCl₃ (yield: 95%) .

Algicidal Activity of Analogues (EC₅₀, mg/L)

| Compound | M. aeruginosa | S. obliquus | C. pyrenoidosa |

|---|---|---|---|

| Bacillamide A | 19.33 | 43.76 | 250.10 |

| This compound | 291.92 | 29.54 | 192.83 |

| 10d | 8.42 | 12.75 | 45.21 |

Key Reaction Mechanisms

-

Thiazole Formation : Nucleophilic attack of the thioamide sulfur on ethyl 3-bromopyruvate, followed by cyclodehydration .

-

AADC-Catalyzed Decarboxylation : PLP-dependent elimination of CO₂ from L-tryptophan, producing tryptamine .

This compound’s synthetic and biosynthetic routes highlight the versatility of thiazole chemistry and enzymatic catalysis. Its structural analogues, particularly compound 10d , demonstrate enhanced algicidal activity, positioning this compound as a scaffold for eco-friendly antifouling agents. Future research may explore additional modifications to optimize bioactivity and environmental compatibility.

Propiedades

Fórmula molecular |

C18H20N4O2S |

|---|---|

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

2-[(1R)-1-acetamidoethyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C18H20N4O2S/c1-11(21-12(2)23)18-22-16(10-25-18)17(24)19-8-7-13-9-20-15-6-4-3-5-14(13)15/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,24)(H,21,23)/t11-/m1/s1 |

Clave InChI |

NNOWKGATWUOFNF-LLVKDONJSA-N |

SMILES isomérico |

C[C@H](C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C |

SMILES canónico |

CC(C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C |

Sinónimos |

bacillamide C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.